molecular formula C12H21NO4S2 B1249314 S(8)-succinyldihydrolipoamide

S(8)-succinyldihydrolipoamide

Cat. No. B1249314
M. Wt: 307.4 g/mol
InChI Key: KWKBJWYJJBQOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S(8)-succinyldihydrolipoamide is a thiol and a S-substituted dihydrolipoamide. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite.

Scientific Research Applications

1. Metabolic Pathways in Cancer Treatment

8-Chloroadenosine (8-Cl-Ado), an analog in leukemia treatment, undergoes metabolic processes including the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado). This process ties 8-Cl-Ado metabolism to the citric acid cycle, reducing the fumarate pool, crucial in cancer treatment research (Dennison et al., 2010).

2. Bio-Based Chemical Production

Research on bio-based production of succinic acid (SA) utilizes metabolic engineering in microorganisms. This highlights the potential of succinylation processes in creating important bio-based chemicals for various applications (Ahn, Jang, & Lee, 2016).

3. Biomedical Microfabrication

Succinylation techniques are applied in the surface modification of SU-8, a polymer used in microfabrication for biosensors. This application is vital in creating responsive surfaces for biomedical sensing and diagnostics (Deepu, Sai, & Mukherji, 2009).

4. Enzymatic Reactions in Bacteria

Studies on Escherichia coli reveal the role of S(8)-succinyldihydrolipoamide in enzymatic reactions, specifically in the formation of S-acetyldihydrolipoamide. This has implications for understanding bacterial metabolism and potential biotechnological applications (Yang & Frey, 1986).

5. Drug Discovery and Pharmacological Research

Succinimide derivatives, including those related to succinylation processes, show diverse therapeutic applications. They are involved in anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities, significant in drug discovery and development (Zhao et al., 2020).

properties

Product Name

S(8)-succinyldihydrolipoamide

Molecular Formula

C12H21NO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

4-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C12H21NO4S2/c13-10(14)4-2-1-3-9(18)7-8-19-12(17)6-5-11(15)16/h9,18H,1-8H2,(H2,13,14)(H,15,16)

InChI Key

KWKBJWYJJBQOAE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N)CC(CCSC(=O)CCC(=O)O)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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